molecular formula C23H15Na3O9S B1164904 Chromoxane Cyanine R CAS No. 3564-18-9

Chromoxane Cyanine R

Cat. No.: B1164904
CAS No.: 3564-18-9
M. Wt: 536.4 g/mol
InChI Key: FFUMCSDSJNSMQH-UHFFFAOYSA-K
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Description

It is the trisodium salt of 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid . This compound is widely used as a biological stain and has applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

Chromoxane Cyanine R plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it binds to myelin in neural tissues, allowing for the visualization of nerve fibers in histological sections . The dye forms complexes with metal ions, which can be used to detect the presence of metals in biological tissues . These interactions are typically ionic or coordination bonds, where the dye’s sulfonate groups interact with positively charged sites on proteins or metal ions.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to stain myelin sheaths in neurons, which is crucial for studying neural tissues . The dye can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to myelin proteins can affect the integrity and function of the myelin sheath, potentially impacting nerve signal transmission . Additionally, this compound can be used to identify cobalt-chromium wear particles in periprosthetic tissues, highlighting its utility in medical diagnostics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and proteins. At the molecular level, the dye binds to specific sites on biomolecules through ionic and coordination bonds . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the dye’s interaction with myelin proteins can inhibit the degradation of myelin, thereby preserving the integrity of neural tissues . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard laboratory conditions, but its staining efficacy can degrade over prolonged periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neural tissues where it preserves myelin integrity . The dye’s stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively stains target tissues without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the dye is required to achieve effective staining without adverse effects. It is crucial to optimize the dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The dye interacts with enzymes and cofactors involved in metal ion transport and storage . For example, it can bind to metalloproteins, affecting their function and stability. This compound can also influence metabolic flux by altering the levels of specific metabolites, particularly those related to metal ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye can accumulate in specific cellular compartments, such as the myelin sheath in neurons, due to its affinity for myelin proteins . This localization is facilitated by the dye’s ability to form stable complexes with target biomolecules, ensuring its retention in the desired cellular structures.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the myelin sheath in neural tissues . The dye’s activity and function are influenced by its localization, as it can interact with myelin proteins and other components of the neural tissue. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its staining efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromoxane Cyanine R is synthesized through a series of organic reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with 2-sulfobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Chromoxane Cyanine R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Chromoxane Cyanine R is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a preferred choice in various analytical applications .

Properties

IUPAC Name

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMCSDSJNSMQH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Na3O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown solid; [Sigma-Aldrich MSDS]
Record name Eriochrome Cyanine R
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CAS No.

3564-18-9
Record name Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3)
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Record name Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromoxane Cyanine R
Reactant of Route 2
Chromoxane Cyanine R
Reactant of Route 3
Chromoxane Cyanine R
Reactant of Route 4
Chromoxane Cyanine R
Reactant of Route 5
Chromoxane Cyanine R
Reactant of Route 6
Chromoxane Cyanine R

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